1-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol
Description
Properties
Molecular Formula |
C11H15ClFNO |
|---|---|
Molecular Weight |
231.69 g/mol |
IUPAC Name |
1-[1-(3-chloro-4-fluorophenyl)ethylamino]propan-2-ol |
InChI |
InChI=1S/C11H15ClFNO/c1-7(15)6-14-8(2)9-3-4-11(13)10(12)5-9/h3-5,7-8,14-15H,6H2,1-2H3 |
InChI Key |
LFWRALYVGAFSJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)C1=CC(=C(C=C1)F)Cl)O |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction-Based Synthesis
- Step 1 : React 3-chloro-4-fluoroacetophenone with magnesium in anhydrous ether to form the Grignard reagent.
- Step 2 : Add acetone to the Grignard intermediate under nitrogen at 0–5°C.
- Step 3 : Hydrolyze the product with ammonium chloride solution to yield 1-(3-chloro-4-fluorophenyl)-2-propanol.
| Parameter | Value/Detail | Source |
|---|---|---|
| Temperature | 0–5°C (Step 2) | |
| Solvent | Anhydrous ether | |
| Yield | 68–72% (crude) |
Reductive Amination Route
- Step 1 : Condense 1-(3-chloro-4-fluorophenyl)-2-propanone with ethylamine in methanol.
- Step 2 : Reduce the imine intermediate using sodium borohydride (NaBH₄) at 25–30°C.
| Parameter | Value/Detail | Source |
|---|---|---|
| Reducing Agent | Sodium borohydride (1.2 equiv) | |
| Reaction Time | 4–6 hours | |
| Purification | Ethyl acetate/water extraction |
Industrial-Scale Production
Continuous Flow Reactor Optimization
Industrial methods prioritize efficiency and safety:
- Reactor Type : Tubular flow reactor for Grignard synthesis.
- Advantages :
- Higher throughput (≥90% conversion).
- Reduced thermal runaway risks.
- Purification : Crystallization from isobutyl acetate/nitromethane mixtures to achieve ≥99.5% purity.
Solvent and Catalyst Selection
| Solvent/Catalyst | Role | Source |
|---|---|---|
| Isobutyl acetate | Anti-solvent for crystallization | |
| Palladium on carbon | Hydrogenation catalyst (optional) |
Reaction Work-Up and Purification
Critical steps include:
- pH Adjustment : Aqueous sodium carbonate (pH 4–5) to isolate intermediates.
- Solvent Stripping : Rotary evaporation under reduced pressure (≤50 mbar).
- Lyophilization : For thermolabile intermediates.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Grignard Reaction | 72 | 99.5 | High | Moderate |
| Reductive Amination | 65 | 98.8 | Moderate | High |
Challenges and Mitigation
- Impurity Formation :
- Exothermic Reactions :
- Mitigation : Jacketed reactors with coolant circulation.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions, including temperature and solvent, are optimized based on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Carvedilol (1-[9H-carbazol-4-yloxy]-3-[{2-(2-methoxyphenoxy)ethyl}amino]propan-2-ol)
- Structural Features: Carbazol-4-yloxy group instead of chlorophenyl. Methoxyphenoxyethylamino side chain.
- Biological Activity : Dual α1/β-adrenergic receptor antagonist used for hypertension and heart failure.
- Key Differences: The carbazole moiety in carvedilol contributes to α1-blocking activity, absent in the target compound.
Betaxolol (1-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-3-(isopropylamino)propan-2-ol)
- Structural Features: Cyclopropylmethoxyphenoxy group. Isopropylamino substituent.
- Biological Activity : Selective β1-adrenergic antagonist used for glaucoma and hypertension.
- Key Differences :
1-((4-Chlorophenethyl)amino)propan-2-ol
- Structural Features: 4-Chlorophenethylamino group (lacks fluorine).
- Application : Intermediate in synthesizing Lorcaserin (weight-loss drug).
Adrenolytic Compounds (e.g., 1-(1H-Indol-4-yloxy)-3-[(1-methylethyl)amino]propan-2-ol)
- Structural Features: Indol-4-yloxy group and isopropylamino side chain.
- Biological Activity: Adrenolytic (adrenergic receptor-blocking) and antiarrhythmic effects.
- Key Differences :
Physicochemical and Pharmacokinetic Properties
Physicochemical Properties
Pharmacokinetic Considerations
- Metabolism: Halogenated aromatic rings (Cl/F) may resist oxidative metabolism, extending half-life compared to non-halogenated analogs.
- Toxicity: Potential aquatic toxicity (H413 classification) due to halogenated structure, as seen in similar compounds .
Biological Activity
1-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol, also known as CAS No. 1155165-36-8, is a compound that has garnered attention for its potential biological activity, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₅ClFNO
- Molecular Weight : 231.69 g/mol
- CAS Number : 1155165-36-8
The compound features a chloro-fluorophenyl group which is significant for its interaction with biological targets.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- G-Protein Coupled Receptors (GPCRs) : Many studies have highlighted the promiscuity of compounds in this category, suggesting that 1-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol may exhibit similar behavior by modulating GPCR activity .
Enzyme Inhibition
A study focused on the structural motifs of compounds like 1-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol found that the incorporation of the 3-chloro-4-fluorophenyl fragment enhanced inhibitory activity against tyrosinase (EC 1.14.18.1), an enzyme involved in melanin production. This suggests potential applications in dermatology and cosmetic industries, particularly for skin lightening agents .
Toxicological Profiles
Data from ToxCast studies indicate that similar compounds can exhibit varied toxicological profiles based on their interactions with multiple targets. The activity percentages across various assays suggest that the compound could have low to moderate toxicity depending on concentration and exposure duration .
Study on Tyrosinase Inhibition
A recent study demonstrated that modifications to the phenyl group significantly enhanced the inhibitory potential against tyrosinase, with docking analyses confirming that the presence of a chloro atom improved binding affinity at the enzyme's active site. This positions the compound as a candidate for further development in therapeutic applications targeting hyperpigmentation disorders .
ToxCast Chemical Profiling
In profiling over 900 chemicals, it was noted that many pharmaceutical compounds exhibited promiscuous activity across GPCRs, indicating a need for careful evaluation when considering this compound for drug development. The findings suggest that while it may have beneficial effects, there is also potential for unintended interactions with other biological pathways .
Data Table: Summary of Biological Activities
| Activity Type | Assay Type | Active Compounds | Activity (%) |
|---|---|---|---|
| GPCR Modulation | G-protein coupled | Various | 5.06 |
| Enzyme Inhibition | Tyrosinase | 3-Chloro Compounds | High |
| Toxicity Assessment | ToxCast | Multiple Chemicals | Varied |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
